REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([F:23])=[C:6]([CH:22]=1)[C:7]([CH:9]1[CH2:14][CH2:13][N:12](C(OC(C)(C)C)=O)[CH2:11][CH2:10]1)=[O:8].[ClH:24]>O1CCOCC1>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([F:23])=[C:6]([C:7]([CH:9]2[CH2:10][CH2:11][NH:12][CH2:13][CH2:14]2)=[O:8])[CH:22]=1.[ClH:24]
|
Name
|
|
Quantity
|
287.9 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC(=C(C(=O)C2CCN(CC2)C(=O)OC(C)(C)C)C1)F
|
Name
|
|
Quantity
|
2.11 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
2.41 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the resulting reaction mixture
|
Type
|
FILTRATION
|
Details
|
filtered by suction
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC(=C(C1)C(=O)C1CCNCC1)F
|
Name
|
|
Type
|
product
|
Smiles
|
Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 146 mg | |
YIELD: PERCENTYIELD | 62.3% | |
YIELD: CALCULATEDPERCENTYIELD | 475% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |